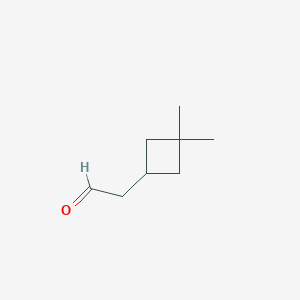

2-(3,3-Dimethylcyclobutyl)acetaldehyde

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1935325-99-7 |

|---|---|

Molekularformel |

C8H14O |

Molekulargewicht |

126.20 g/mol |

IUPAC-Name |

2-(3,3-dimethylcyclobutyl)acetaldehyde |

InChI |

InChI=1S/C8H14O/c1-8(2)5-7(6-8)3-4-9/h4,7H,3,5-6H2,1-2H3 |

InChI-Schlüssel |

SNFNLHNHRQAMOD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(C1)CC=O)C |

Herkunft des Produkts |

United States |

Chemical Reactivity and Reaction Pathways of 2 3,3 Dimethylcyclobutyl Acetaldehyde

Intramolecular Transformations Involving the Acetaldehyde (B116499) Moiety

The acetaldehyde functional group is a versatile site for chemical reactions, including condensations and additions.

While 2-(3,3-Dimethylcyclobutyl)acetaldehyde does not possess a second carbonyl group for a true intramolecular aldol (B89426) condensation, it readily undergoes intermolecular self-condensation in the presence of an acid or base catalyst. youtube.comyoutube.com In this reaction, the enolate of one molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule.

The process begins with the deprotonation of the α-carbon (the carbon adjacent to the carbonyl group) by a base to form a resonance-stabilized enolate ion. youtube.com This enolate then attacks the carbonyl carbon of another molecule of the aldehyde. Subsequent protonation of the resulting alkoxide yields an aldol addition product, a β-hydroxy aldehyde. Under heating or stronger reaction conditions, this aldol adduct can undergo dehydration to form a more stable α,β-unsaturated aldehyde, the final aldol condensation product. youtube.com

Table 1: Products of Intermolecular Aldol Reaction of this compound

| Reactant | Condition | Intermediate Product (Aldol Addition) | Final Product (Aldol Condensation) |

|---|---|---|---|

| This compound (2 molecules) | Base (e.g., NaOH), Low Temperature | 3-Hydroxy-2-(3,3-dimethylcyclobutylmethyl)-4-(3,3-dimethylcyclobutyl)butanal | 2-(3,3-Dimethylcyclobutylmethyl)-4-(3,3-dimethylcyclobutyl)but-2-enal |

This table illustrates the expected products from the self-condensation of this compound based on general aldol reaction principles.

Aldehydes react reversibly with alcohols to form hemiacetals. libretexts.org In the case of this compound, this reaction involves the nucleophilic attack of an alcohol molecule on the carbonyl carbon. The reaction is typically catalyzed by an acid or a base. youtube.com

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like an alcohol. libretexts.org Deprotonation of the intermediate yields the hemiacetal. youtube.com

Further reaction with a second equivalent of the alcohol, in the presence of an acid catalyst and conditions that remove water, leads to the formation of a stable acetal (B89532). libretexts.orgmasterorganicchemistry.com Acetal formation is not reversible under basic or neutral conditions, making acetals useful as protecting groups for aldehydes in organic synthesis. masterorganicchemistry.comorganic-chemistry.org

Table 2: Hemiacetal and Acetal Formation

| Reactant | Reagent | Catalyst | Product |

|---|---|---|---|

| This compound | 1 equivalent of Methanol | Acid or Base | 1-Methoxy-2-(3,3-dimethylcyclobutyl)ethanol (Hemiacetal) |

| This compound | 2 equivalents of Methanol | Acid (e.g., HCl, TsOH) | 1,1-Dimethoxy-2-(3,3-dimethylcyclobutyl)ethane (Acetal) |

This table outlines the formation of hemiacetals and acetals from this compound with different alcohols.

Cyclobutane (B1203170) Ring-Opening Reactions and Skeletal Rearrangements

The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain (bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. libretexts.orgmasterorganicchemistry.comlibretexts.org This inherent strain makes the ring susceptible to cleavage under various conditions, often leading to more stable, rearranged products. pressbooks.pubresearchgate.net

Under acidic conditions, the carbonyl oxygen of the acetaldehyde can be protonated. While this activates the aldehyde for nucleophilic attack, it can also initiate skeletal rearrangements, particularly if a carbocation can be formed that is stabilized by the subsequent cleavage of the strained ring. A plausible pathway involves the formation of a carbocation intermediate, which then undergoes rearrangement through ring-opening to relieve the inherent strain of the four-membered ring. researchgate.net Such rearrangements are driven by the formation of more stable carbocations or less strained ring systems. youtube.com For instance, acid-catalyzed ring-opening of substituted cyclobutanes can lead to the formation of cyclopentyl or acyclic structures.

While the primary site of reaction under basic conditions is the acidic α-hydrogen of the aldehyde group leading to aldol-type reactions, strong basic conditions could potentially induce transformations involving the cyclobutane ring. researchgate.net However, direct base-mediated cleavage of the cyclobutane ring is generally less common and requires specific structural features that facilitate such a pathway. Reactions are more likely to be confined to the acetaldehyde moiety unless extreme conditions are employed.

The cyclobutane ring, especially when activated, can be opened by nucleophiles. chemistryviews.org Research has shown that donor-acceptor cyclobutanes can undergo ring-opening reactions with various nucleophiles in the presence of a Lewis acid catalyst. chemistryviews.org In the context of this compound, nucleophilic attack would primarily target the electrophilic carbonyl carbon. A subsequent intramolecular rearrangement, driven by the release of ring strain, could potentially lead to the cleavage of the C-C bonds within the cyclobutane ring. This process, termed ring scission, would result in an acyclic product. The feasibility of this pathway depends on the nature of the nucleophile and the reaction conditions.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Hydroxy-2-(3,3-dimethylcyclobutylmethyl)-4-(3,3-dimethylcyclobutyl)butanal |

| 2-(3,3-Dimethylcyclobutylmethyl)-4-(3,3-dimethylcyclobutyl)but-2-enal |

| Methanol |

| 1-Methoxy-2-(3,3-dimethylcyclobutyl)ethanol |

| 1,1-Dimethoxy-2-(3,3-dimethylcyclobutyl)ethane |

| Ethylene (B1197577) Glycol |

| 2-((3,3-Dimethylcyclobutyl)methyl)-1,3-dioxolane |

| Sodium Hydroxide |

| Hydrochloric Acid |

Thermolytic and Photolytic Pathways for Cyclobutane Ring Cleavage

The inherent ring strain of the cyclobutane moiety, estimated to be around 26 kcal/mol, makes it susceptible to cleavage under thermal or photolytic conditions. These reactions typically proceed via pathways that relieve this strain, leading to the formation of more stable acyclic products.

Thermolytic Cleavage: The thermal decomposition of cyclobutanes is generally understood to proceed in a stepwise fashion through a biradical intermediate, rather than a concerted, orbital symmetry-forbidden [2+2] cycloreversion. thieme-connect.dearxiv.org For this compound, heating would induce homolytic cleavage of a C-C bond within the ring to form a 1,4-diradical. The substitution pattern is critical; cleavage of the C1-C2 or C1-C4 bond would be followed by subsequent fragmentation. Theoretical studies on unsubstituted cyclobutane show that the ring-opening to a tetramethylene biradical is the rate-determining step, which then cleaves to form two ethylene molecules. arxiv.org In the case of this compound, the presence of the dimethyl and acetaldehyde substituents would lead to more complex product mixtures, including substituted alkenes.

Photolytic Cleavage: Photolysis provides an alternative pathway for ring cleavage, often proceeding through different mechanisms than thermolysis. Upon absorption of UV light, the molecule is promoted to an excited state, which can then undergo ring opening. researchgate.net Photodissociation can lead to radical formation or molecular elimination. researchgate.netnih.gov For aldehydes, photolysis can initiate decarbonylation (loss of CO) or cleavage of C-C and C-H bonds. nih.govresearchgate.net In the context of this compound, irradiation could lead to competing reactions: cleavage of the cyclobutane ring or reactions initiated at the aldehyde group. Research on related systems, such as bicyclo[1.1.0]butanes (BCBs), shows that photoredox catalysis can induce strain-release transformations, leading to functionalized cyclobutanes or ring-opened products. rsc.orgnih.gov

| Condition | Typical Intermediate | Primary Driving Force | Potential Products for Analogous Systems | Reference |

|---|---|---|---|---|

| Thermolysis (>400°C) | 1,4-Biradical | Relief of ring strain (~26 kcal/mol) | Ethylene, Propene, Isobutene | thieme-connect.dearxiv.org |

| Photolysis (UV light) | Excited State Singlet or Triplet | Electronic excitation | Alkenes, Cycloalkanes (via isomerization), Radical fragments | researchgate.netresearchgate.net |

| Photoredox Catalysis | Radical Cation/Anion | Single-Electron Transfer (SET) | Functionalized ring-opened products, Dimerized species | rsc.orgrsc.org |

Intermolecular Reactions of the Acetaldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing oxidation and reduction.

The oxidation of aldehydes to carboxylic acids is a fundamental transformation. mrkhemistry.com A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups and steric considerations. For a molecule like this compound, the steric bulk of the adjacent cyclobutyl group might influence the reaction rate but is generally not prohibitive. nih.gov

Modern, greener protocols often employ catalytic systems with environmentally benign oxidants like oxygen (air) or hydrogen peroxide. nih.govresearchgate.net For example, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of a wide range of aldehydes to carboxylic acids under mild conditions, without the need for transition metals. organic-chemistry.org Other methods use reagents like Oxone or sodium perborate, which are effective and offer simple workup procedures. organic-chemistry.org Studies on sterically hindered aldehydes, such as 2,2-diphenylacetaldehyde, show that conversion to the corresponding carboxylic acid can be achieved in high yield, indicating that steric hindrance has a relatively minor influence on many modern oxidation protocols. nih.gov

| Reagent/System | Conditions | Key Features | Reference |

|---|---|---|---|

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water | Mild, efficient, and simple protocol. | organic-chemistry.org |

| N-Hydroxyphthalimide (NHPI) / O₂ | Organic solvent or water, mild temp. | Organocatalytic, uses air as the oxidant, metal-free. | organic-chemistry.org |

| Sodium Perborate (NaBO₃) / Acetic Acid | Acetic Acid | Effective for aromatic and aliphatic aldehydes. | organic-chemistry.org |

| H₅IO₆ / PCC (cat.) | Acetonitrile | Catalytic use of a chromium reagent with a stoichiometric oxidant. | organic-chemistry.org |

| Diphenyl Diselenide (cat.) / H₂O₂ | Water | Green protocol, catalyst can be recycled. | nih.gov |

Aldehydes are readily reduced to primary alcohols. chemguide.co.uk The most common and effective reagents for this transformation are the complex metal hydrides: sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ck12.orgyoutube.com

Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like ethanol (B145695) or water. libretexts.org It reduces aldehydes and ketones efficiently but does not typically react with less reactive carbonyl functional groups like esters or carboxylic acids. The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the BH₄⁻ complex onto the electrophilic carbonyl carbon. libretexts.org

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful and less selective reducing agent. chemguide.co.uk It reacts violently with protic solvents and must be used in anhydrous ethers, such as diethyl ether or THF, with a subsequent acidic workup step. chemguide.co.uk It will reduce aldehydes, ketones, esters, and carboxylic acids.

For this compound, both reagents would effectively produce 2-(3,3-dimethylcyclobutyl)ethanol. The choice between them would depend on the desired selectivity if other reducible functional groups were present in the molecule. In general terms, the reduction of an aldehyde leads to a primary alcohol containing the -CH₂OH group. chemguide.co.uk

Mechanistic Investigations of Key Reactions Involving this compound

While specific mechanistic studies on this compound are not widely available, extensive research on analogous compounds provides a strong basis for understanding its reaction mechanisms, kinetics, and thermodynamics.

Kinetics: Kinetic studies on the gas-phase reactions of pinonaldehyde, a structurally similar compound, with atmospheric oxidants (OH, NO₃, O₃) have been performed. researchgate.netpsu.edu Such studies are crucial for understanding atmospheric lifetimes and transformation pathways. The rate constants for these reactions are typically determined using techniques like Fourier transform infrared spectroscopy to monitor the decay of the reactant over time. researchgate.net For reactions in solution, such as the oxidation or reduction of the aldehyde group, the rate can be influenced by factors like solvent polarity, temperature, and steric hindrance. The bulky 3,3-dimethylcyclobutyl group would be expected to decrease the rate of nucleophilic attack at the carbonyl carbon compared to a less hindered aldehyde, which would manifest as a higher activation energy (Ea) or a less favorable pre-exponential factor (A). pdx.edu

Thermodynamics: The primary thermodynamic consideration for reactions involving the cyclobutane ring is its inherent strain energy. researchgate.net Any reaction that leads to ring cleavage will be thermodynamically favored by the release of this strain. arxiv.org For reactions of the aldehyde group, thermodynamic data for hydration, acetal formation, and oxidation are well-documented for simpler aldehydes. nist.gov The Gibbs free energy change (ΔG°) for a reaction determines the position of equilibrium and is related to the change in enthalpy (ΔH°) and entropy (ΔS°). libretexts.org

| Reaction Type | Parameter | Typical Value/Observation | Reference |

|---|---|---|---|

| Cyclobutane → 2 Ethylene (Thermolysis) | Activation Energy (Ea) | ~62.5 kcal/mol | arxiv.org |

| Cyclobutane Ring Strain | Enthalpy | ~26 kcal/mol | researchgate.net |

| Pinonaldehyde + OH radical (Gas Phase) | Rate Constant (k) at 300 K | (9.1 ± 1.8) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| Acetaldehyde Thermal Decomposition | Order of Reaction | Changes from second-order to first-order with increasing pressure. | scispace.com |

A reaction coordinate diagram plots the energy of a system as it progresses from reactants to products. youtube.comwikipedia.org The highest points on this path are transition states, which are short-lived, high-energy configurations where bonds are partially broken and formed. youtube.com

For the reactions of this compound, the transition states can be visualized as follows:

Cyclobutane Ring Cleavage (Thermolytic): The reaction coordinate would show the reactants first passing through a high-energy transition state to form the 1,4-diradical intermediate, which sits (B43327) in a shallow energy well. This intermediate then passes through a second, lower-energy transition state to form the final alkene products. arxiv.org

Aldehyde Reduction (Hydride Attack): The reaction coordinate would depict the approach of the hydride ion to the carbonyl carbon. The transition state would involve a partial bond forming between the hydride and the carbon, and the C=O pi bond partially breaking. This leads to an alkoxide intermediate, which is then protonated in a second step to yield the final alcohol product. libretexts.org

Recent advanced studies on the photodissociation of simple aldehydes like formaldehyde (B43269) and acetaldehyde have uncovered alternative, non-traditional reaction pathways. nih.govcornell.edu A "roaming" mechanism has been identified where, after initial bond stretching, a fragment (like a hydrogen atom or methyl radical) "roams" around the other fragment before abstracting another atom, bypassing the conventional, high-energy transition state. nih.govcornell.edu This leads to product energy distributions that are markedly different from those predicted by traditional transition state theory. While not yet studied for this compound, the existence of such pathways highlights the complexity of chemical reaction dynamics.

Advanced Spectroscopic Characterization and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(3,3-Dimethylcyclobutyl)acetaldehyde in solution. Through a suite of 1D and 2D NMR experiments, it is possible to assign every proton and carbon signal, establish connectivity between atoms, and investigate the molecule's preferred three-dimensional conformation.

The 1D ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aldehydic proton (CHO) is anticipated to appear significantly downfield, typically around δ 9.7-9.8 ppm, as a triplet due to coupling with the adjacent methylene (B1212753) protons. chemicalbook.comyoutube.com The two geminal methyl groups on the cyclobutane (B1203170) ring are chemically non-equivalent and should produce two distinct singlets in the upfield region (δ 1.0-1.2 ppm). The remaining protons—the methylene group of the acetaldehyde (B116499) moiety and the five protons on the cyclobutane ring—would present as a complex series of overlapping multiplets in the δ 1.5-2.5 ppm range.

The ¹³C NMR spectrum , which is proton-decoupled, shows a single peak for each unique carbon atom. The most downfield signal corresponds to the aldehydic carbonyl carbon, expected around δ 200 ppm. hmdb.cachemicalbook.comlibretexts.org The carbons of the cyclobutane ring and the acetaldehyde side chain would resonate in the δ 20-50 ppm range, with the quaternary carbon bearing the methyl groups appearing as a distinct signal. docbrown.info The two methyl carbons are also expected to be distinct.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups and structures.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| CHO (Aldehyde) | ~9.7 (t) | ~202 |

| CH₂ (Acetaldehyde) | ~2.4 (m) | ~51 |

| CH (Ring, C1) | ~2.3 (m) | ~45 |

| CH₂ (Ring, C2/C4) | ~1.8-2.1 (m) | ~30 |

| C(CH₃)₂ (Ring, C3) | - | ~35 |

| (CH₃)₂ (gem-dimethyl) | ~1.1 (s), ~1.0 (s) | ~28, ~25 |

To unambiguously assign the signals and piece together the molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). Key correlations would confirm the acetaldehyde fragment by showing a cross-peak between the aldehydic proton (CHO) and the adjacent methylene protons (CH₂). These CH₂ protons would, in turn, show a correlation to the methine proton (CH) at C1 of the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the carbon atom to which it is directly attached. vaia.com This allows for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~9.7 ppm would correlate with the carbon signal at ~202 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (2-3 bonds) between protons and carbons, which is critical for connecting the different fragments of the molecule. acs.org For example, the aldehydic proton would show a correlation to the C1 carbon of the cyclobutane ring, confirming the attachment of the side chain. Similarly, the methyl protons would show correlations to the C2, C3, and C4 carbons of the ring, confirming their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry. For example, spatial correlations between the protons on the acetaldehyde side chain and specific protons on the cyclobutane ring would help define the preferred conformation and orientation of the substituent.

Table 2: Key Expected 2D NMR Correlations

| Technique | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | H (aldehyde) | H (CH₂-alpha) | Confirms acetaldehyde fragment |

| HSQC | H (aldehyde) | C (aldehyde) | Assigns aldehyde C and H |

| HMBC | H (gem-dimethyl) | C2, C3, C4 (ring) | Confirms position of methyl groups |

| NOESY | H (C1-ring) | H (CH₂-alpha) | Determines spatial orientation of side chain |

The proton signals for the cyclobutane ring are expected to be complex and overlapping due to strong coupling and the formation of higher-order spin systems. Standard analysis methods may fail to extract precise chemical shifts and coupling constants. QM-HiFSA is an advanced computational method that addresses this challenge. By treating the interacting protons as a single quantum mechanical system, it allows for the simulation of the experimental spectrum. An iterative process then refines the NMR parameters (chemical shifts and coupling constants) until the calculated spectrum perfectly matches the experimental one. This technique yields highly accurate and unambiguous data, which is indispensable for detailed conformational analysis.

The four-membered cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to relieve torsional strain. dalalinstitute.comlibretexts.org For a substituted cyclobutane like the title compound, the substituent can occupy either an axial or an equatorial position relative to the puckered ring. These two conformers are typically in rapid equilibrium.

The position of this equilibrium can be determined by analyzing the proton-proton coupling constants (J-values) around the ring, which are highly dependent on the dihedral angle between the coupled protons. For example, the four-bond coupling (⁴JHH) across the ring is known to be stereospecific: the coupling between two equatorial protons is significantly larger (around 5 Hz) than between two axial protons (around 0 Hz). By obtaining precise J-values, often through QM-HiFSA, and comparing them to theoretical values for the pure axial and equatorial conformers, the relative populations of each can be determined. acs.orgnih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight and elemental composition of the compound and offers clues to its structure through analysis of its fragmentation patterns.

HR-MS is used to determine the exact mass of the molecular ion with very high precision (typically to four or more decimal places). The molecular formula of this compound is C₈H₁₄O. Its calculated monoisotopic mass is 126.1045 g/mol . An experimental HR-MS measurement confirming this exact mass would validate the elemental formula, ruling out other combinations of atoms that might have the same nominal mass. mdpi.com

Upon ionization in the mass spectrometer, the molecular ion ([M]⁺˙) undergoes fragmentation. The pattern of fragment ions is a reproducible fingerprint of the molecule's structure. For this compound, characteristic fragmentation pathways for aldehydes and cyclic alkanes are expected. libretexts.orgdocbrown.info Key fragmentations would include:

Alpha-cleavage: Loss of a hydrogen radical from the aldehyde group to give a stable acylium ion at m/z 125 ([M-1]⁺).

Loss of the aldehyde group: Cleavage of the bond between the side chain and the ring can lead to the loss of a CHO radical, resulting in a fragment at m/z 97 ([M-29]⁺).

Ring fragmentation: The strained cyclobutane ring can fragment, for example, by losing neutral molecules like ethene (C₂H₄) or propene (C₃H₆).

Table 3: Predicted Major Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 126 | [C₈H₁₄O]⁺˙ | Molecular Ion |

| 111 | [C₇H₁₁O]⁺ | ∙CH₃ |

| 97 | [C₇H₁₃]⁺ | ∙CHO |

| 83 | [C₆H₁₁]⁺ | ∙CH₂CHO |

| 69 | [C₅H₉]⁺ | C₃H₅O |

| 57 | [C₄H₉]⁺ | C₄H₅O |

Chromatographic Coupling with MS (GC-MS, HPLC-MS) for Mixture Analysis and Product Identification

The coupling of chromatographic techniques with mass spectrometry (MS) is essential for the separation, identification, and quantification of this compound in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful tools for analyzing complex mixtures and identifying reaction products.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is highly effective for the analysis of volatile and semi-volatile compounds like aldehydes. mdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As the separated components, including this compound, exit the column, they enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a unique and reproducible pattern. nih.gov This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries. nih.gov

For aldehydes, derivatization is often employed to increase thermal stability and improve chromatographic behavior. mdpi.com However, direct analysis is also possible. The mass spectrum of an aldehyde is characterized by specific fragment ions. For instance, in the analysis of acetaldehyde, characteristic ions are observed at m/z 43, 29, and 42. shimadzu.com For this compound, one would expect to observe a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the acetaldehyde side chain and fragmentation of the dimethylcyclobutyl ring. The specific fragmentation pattern would be crucial for distinguishing it from isomers and other compounds in a mixture. Headspace GC-MS is a particularly useful technique for analyzing residual volatile aldehydes in materials, such as recycled plastics, without requiring solvent extraction. shimadzu.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a complementary technique, particularly suited for less volatile or thermally labile compounds. While this compound is amenable to GC-MS, HPLC-MS can be advantageous, especially when analyzing reaction mixtures where derivatization is used to enhance detection. Aldehydes are often derivatized with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable, UV-active hydrazones, which can be readily separated by reverse-phase HPLC. lookchem.com

When coupled with MS, typically using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecular weight of the derivative can be confirmed, providing an additional layer of identification. Tandem mass spectrometry (MS/MS) can further be used to fragment the ionized derivative, yielding structural information that confirms the identity of the original aldehyde. nist.gov This approach is highly sensitive and specific, enabling the detection and quantification of trace amounts of aldehydes in complex biological or environmental samples. nist.gov For example, HPLC-MS has been established for the accurate measurement of N,N-dimethylacetamide (DMAC) and its aldehyde metabolites in urine, a process where GC-MS could lead to inaccuracies due to thermal decomposition of precursor compounds. nist.gov

The choice between GC-MS and HPLC-MS depends on the sample matrix, the concentration of the analyte, and the presence of interfering substances. Both techniques provide invaluable data for mixture analysis and the definitive identification of this compound.

Table 1: Comparison of GC-MS and HPLC-MS for Aldehyde Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |

|---|---|---|

| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by MS detection. | Separation of compounds in the liquid phase followed by MS detection. |

| Analytes | Ideal for volatile compounds like this compound. | Suitable for less volatile, thermally labile compounds, or derivatized aldehydes. |

| Ionization | Typically hard ionization (e.g., Electron Ionization) providing rich fragmentation for library matching. nih.gov | Typically soft ionization (e.g., ESI, APCI) preserving the molecular ion. nist.gov |

| Derivatization | Can be used to improve volatility and stability. mdpi.com | Often required for non-UV active aldehydes to improve detection and separation (e.g., DNPH). lookchem.com |

| Application | Quality control of materials, analysis of reaction products, environmental screening. shimadzu.com | Analysis of biological fluids, complex reaction monitoring, quantification of trace analytes. nist.govnist.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups and probe the vibrational modes of a molecule. They provide complementary information for the structural elucidation of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. For this compound, the most characteristic absorption bands would be associated with the aldehyde group.

Key expected IR absorption bands include:

C=O Stretch: A strong, sharp absorption band typically appearing in the region of 1740-1720 cm⁻¹. This is one of the most prominent features in the IR spectrum of an aldehyde. docbrown.info For acetaldehyde itself, this band is well-documented. nist.govresearchgate.net

Aldehydic C-H Stretch: Two weak to medium bands are characteristic of the C-H bond of the aldehyde group. One appears around 2850-2820 cm⁻¹ and the other around 2750-2720 cm⁻¹. The presence of both bands is a strong indicator of an aldehyde functional group. docbrown.info

C-H Aliphatic Stretches: Strong absorptions below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching vibrations of the C-H bonds in the dimethylcyclobutyl ring and the methylene bridge.

C-H Bending Vibrations: Bands in the 1470-1365 cm⁻¹ region corresponding to the bending (scissoring, rocking) vibrations of the CH₂ and CH₃ groups. researchgate.net

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results in a shift in the frequency of the scattered light, and this shift corresponds to the vibrational frequencies of the molecule.

While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals, while being weak or silent in the IR spectrum. For this compound, the C=O stretch would be visible in both IR and Raman spectra, but its intensity might differ. The symmetric vibrations of the cyclobutyl ring and the C-C single bonds would be expected to show strong signals in the Raman spectrum. For example, a Raman spectrum of acetaldehyde-d4 (B137916) shows distinct peaks that can be assigned to its various vibrational modes. nist.gov

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of the key aldehyde functional group and providing structural details of the aliphatic ring system.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Aldehyde C=O | Stretch | 1740-1720 (Strong, Sharp) | Present, Medium-Strong |

| Aldehyde C-H | Stretch | 2850-2820 & 2750-2720 (Weak-Medium) | Present, Weak |

| Aliphatic C-H | Stretch | 2960-2850 (Strong) | Present, Strong |

| Aliphatic C-H | Bend | 1470-1365 (Variable) | Present, Medium |

| C-C Ring | Stretch | ~1200-800 (Variable) | Present, Strong |

Advanced Diffraction Techniques for Solid-State Structural Elucidation of Crystalline Derivatives

While this compound is a liquid at room temperature, its definitive three-dimensional structure can be determined through advanced diffraction techniques if it can be crystallized or, more commonly, converted into a stable crystalline derivative. Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystal lattice.

To perform this analysis, the aldehyde would first be reacted to form a solid derivative. Common derivatives for aldehydes include semicarbazones, 2,4-dinitrophenylhydrazones, or oximes. These reactions yield stable, crystalline products that are suitable for X-ray diffraction analysis.

The process involves the following steps:

Synthesis of a Crystalline Derivative: this compound is reacted with a suitable agent (e.g., 2,4-dinitrophenylhydrazine) to produce a solid crystalline product.

Crystal Growth: A single, high-quality crystal of the derivative is grown from a suitable solvent.

X-ray Diffraction Measurement: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern.

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the unit cell. From this map, the positions of all non-hydrogen atoms can be determined. Computational refinement leads to a final structural model with precise bond lengths, bond angles, and torsion angles. nih.gov

The resulting crystal structure would provide unambiguous proof of the compound's constitution, including the connectivity of the atoms and the stereochemistry of the cyclobutyl ring. It would reveal the conformation of the ring, the orientation of the dimethyl and acetaldehyde substituents, and details of intermolecular interactions (like hydrogen bonding in the case of a hydrazone derivative) that stabilize the crystal packing. nih.gov While no specific crystal structure for a derivative of this compound is cited, the methodology is well-established for determining the structures of complex organic molecules, including those with cyclobutyl moieties. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These ab initio methods solve the electronic Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energies. wikipedia.org

Density Functional Theory (DFT) has become a primary tool for studying cyclobutane-containing compounds due to its balance of computational cost and accuracy. acs.orgnih.gov DFT methods are used to calculate the molecular geometry, vibrational frequencies, and thermodynamic parameters of these systems. nih.gov In the context of cyclobutane (B1203170) chemistry, DFT calculations have been successfully employed to investigate reaction mechanisms, such as cycloadditions and ring contractions, and to rationalize stereoselectivity. acs.orgresearchgate.net For instance, DFT has been used to study the mechanism of forming cyclobutane rings through [2+2] cycloadditions and to understand the factors controlling the stereochemical outcome. acs.orgresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Cyclobutane Studies

| DFT Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies, electronic properties. nih.gov |

| ωB97X-D | def2-TZVPP | Reaction mechanisms, transition state analysis, including dispersion effects. researchgate.net |

These computational approaches allow for the detailed exploration of potential energy surfaces, helping to identify stable isomers and the transition states that connect them. researchgate.net DFT calculations are also instrumental in analyzing the electronic effects of substituents on the cyclobutane ring, providing insights into the molecule's reactivity. nih.gov

Beyond DFT, other quantum chemical methods are available for studying electronic properties. Ab initio methods, Latin for "from first principles," compute properties based solely on fundamental physical constants without experimental data. wikipedia.orglibretexts.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate results are often obtained with post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, which better account for electron correlation. wikipedia.orgresearchgate.net These high-level methods are computationally intensive but provide benchmark-quality results for smaller systems. researchgate.net

Semi-empirical methods offer a computationally faster alternative by incorporating parameters derived from experimental data. libretexts.orgresearchgate.net Methods like CNDO and INDO simplify the calculations, making them suitable for very large molecules where ab initio or DFT methods would be too costly. researchgate.net However, their reliance on parameterization limits their applicability to molecules similar to those used in the parameter set. libretexts.orgresearchgate.net These methods are useful for initial explorations of large systems before applying more rigorous techniques. nih.gov

Table 2: Comparison of Computational Methodologies

| Method Type | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ab Initio | Solves the Schrödinger equation from first principles. wikipedia.org | High accuracy, systematically improvable. libretexts.org | Computationally expensive, limited to smaller systems. libretexts.org |

| Density Functional Theory (DFT) | Models electron correlation via a functional of the electron density. researchgate.net | Good balance of accuracy and computational cost. | Accuracy depends on the chosen functional. |

| Semi-Empirical | Uses parameters from experimental data to simplify calculations. libretexts.org | Very fast, suitable for large molecules. researchgate.net | Less accurate, limited to parameterized elements and bonding types. libretexts.orgresearchgate.net |

For 2-(3,3-Dimethylcyclobutyl)acetaldehyde, ab initio methods could provide highly accurate data on its ionization potential and electron affinity, while semi-empirical methods could be used for a rapid survey of its conformational landscape. libretexts.orgresearchgate.net

Conformational Analysis and Energy Landscape Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

The cyclobutane ring is not planar. nih.govlibretexts.org A planar conformation would lead to significant torsional strain from eclipsing hydrogen atoms on adjacent carbons. masterorganicchemistry.com To alleviate this strain, the ring adopts a "puckered" or folded conformation. nih.govmasterorganicchemistry.com This puckering, however, slightly decreases the internal bond angles from 90° to about 88°, which increases the angle strain. nih.govlibretexts.org The final geometry is a balance between these opposing strain factors. nih.gov

The puckered ring can undergo a dynamic process of inversion, where it flips from one puckered conformation to another through a planar transition state. researchgate.net For cyclobutane itself, the barrier to this inversion is very low. In substituted cyclobutanes like 1,3-dimethylcyclobutane, the substituents influence the preference for certain puckered conformations. nih.gov In 1,1,3,3-tetramethylcyclobutane, a molecule with a substitution pattern related to the target compound, electron-diffraction studies combined with molecular orbital calculations suggest a preference for a planar (D2h symmetry) or near-planar ring in its equilibrium form, as the steric repulsion between adjacent methylene (B1212753) groups is absent. researchgate.netnih.gov The gem-dimethyl groups in this compound would similarly influence the ring's preferred conformation and the dynamics of its puckering.

The acetaldehyde (B116499) side chain also possesses conformational flexibility due to rotation around the C-C single bond connecting it to the cyclobutane ring. The relative orientation of the aldehyde group (C=O) and the ring is critical. Computational studies on simple aldehydes like acetaldehyde itself show that the preferred conformation involves one of the methyl C-H bonds eclipsing the carbonyl C=O bond (a syn conformation). ic.ac.uk This preference is often explained by a combination of hyperconjugation (donation from C-H σ orbitals into the C=O π* orbital) and minimization of steric repulsion. ic.ac.uk

For this compound, the torsional analysis would involve mapping the potential energy as a function of the dihedral angle between the aldehyde group and the substituent on the cyclobutane ring. The bulky cyclobutyl group would create significant steric interactions, likely favoring conformations where the aldehyde group is pointed away from the ring. The most stable conformers would represent a compromise between minimizing this steric hindrance and optimizing electronic interactions like hyperconjugation. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. acs.orgresearchgate.net

For this compound, several types of reactions could be modeled. These include reactions involving the cyclobutane ring, such as ring-opening, or reactions of the aldehyde functional group. researchgate.netresearchgate.net For example, the thermal electrocyclic ring-opening of cyclobutene (B1205218) to butadiene is a classic reaction studied computationally. researchgate.netacs.org While the saturated cyclobutane ring is more stable, it can undergo ring-opening under certain conditions. researchgate.netpharmaguideline.com

Modeling the reactions of the aldehyde group, such as nucleophilic addition or oxidation, is also common. nih.govcopernicus.org Theoretical studies can predict the activation energies for these processes, providing insight into their feasibility and kinetics. nih.gov For instance, the reaction of aldehydes with atmospheric radicals like OH has been studied using computational methods to understand their atmospheric lifetime and degradation pathways. copernicus.orgcopernicus.org

Transition state (TS) characterization is a key part of reaction modeling. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Its structure provides a snapshot of the bond-breaking and bond-forming processes. Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a TS to confirm that it correctly connects the desired reactants and products. researchgate.net These methods have been applied to understand complex multi-step reactions, including cycloadditions and cascade reactions involving aldehydes. researchgate.netnih.govnih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| Butadiene |

| Cyclobutane |

| Cyclobutene |

| Cyclopentane |

| Cyclopropane (B1198618) |

| 1,3-Dimethylcyclobutane |

| 1,1,3,3-Tetramethylcyclobutane |

| Ethane |

| Methane |

Computational Determination of Activation Energies and Reaction Pathways

Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound, such as oxidation, reduction of the aldehyde group, or reactions involving the cyclobutane ring. By mapping the potential energy surface, stationary points like reactants, products, intermediates, and transition states can be identified.

The determination of activation energies (Ea) is a key outcome of these studies. This is achieved by calculating the energy difference between the reactants and the highest energy transition state along a reaction coordinate. For instance, in a hypothetical oxidation reaction, computational models would simulate the approach of an oxidizing agent and the subsequent structural changes, identifying the transition state for the formation of the corresponding carboxylic acid. These calculations can help predict which reaction pathways are energetically favorable. Methodologies like DFT are commonly used for this purpose, providing a balance between computational cost and accuracy. researchgate.net

Table 1: Illustrative Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State | Calculated Ea (kcal/mol) |

| Aldehyde Oxidation | TS_oxidation | 15.2 |

| Aldehyde Reduction | TS_reduction | 20.5 |

| Cyclobutane Ring Opening | TS_ring_opening | 45.8 |

Note: The data in this table is illustrative and represents the type of information generated from computational studies. Actual values would require specific quantum chemical calculations.

Prediction of Kinetic and Thermodynamic Parameters for Chemical Transformations

Beyond activation energies, computational methods can predict a range of kinetic and thermodynamic parameters. researchgate.net Using statistical mechanics principles applied to the results of quantum chemical calculations, it is possible to determine enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) for reactions involving this compound. researchgate.net

These parameters offer a comprehensive understanding of a reaction's feasibility and spontaneity. For example, a negative ΔG would indicate a spontaneous process under the specified conditions. Kinetic parameters, such as rate constants, can also be estimated using transition state theory, which incorporates the calculated activation energy. researchgate.net This information is vital for understanding how reaction conditions like temperature might influence the rate and outcome of a chemical transformation. researchgate.net

Spectroscopic Property Prediction from Computational Methods

Computational models are highly effective at predicting spectroscopic properties, which is invaluable for validating experimental data and confirming molecular structures. mdpi.com

Theoretical NMR Chemical Shift and Coupling Constant Calculations for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR spectra of this compound. nih.govnyu.eduacs.org The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating the isotropic magnetic shielding constants of nuclei. nih.govnyu.eduacs.org These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). acs.org

Furthermore, spin-spin coupling constants (J-couplings) between different nuclei can also be computed. acs.orgnih.gov The Fermi contact term is the most significant contributor to proton-proton couplings and can be calculated reliably. acs.orgnih.gov Comparing the theoretically predicted NMR spectrum with an experimental one serves as a powerful method for structural verification. anokaramsey.edu Any significant discrepancies might suggest an incorrect structural assignment or the presence of conformational isomers.

Table 2: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| Aldehyde H | 9.75 | 9.78 |

| Alpha-CH₂ | 2.45 | 2.42 |

| Cyclobutyl CH | 2.10 | 2.15 |

| Cyclobutyl CH₂ | 1.90 | 1.88 |

| Methyl CH₃ | 1.05 | 1.03 |

Note: This table contains representative data to illustrate the comparison between predicted and experimental values. The experimental values are typical for such functional groups.

Simulation of Vibrational Frequencies and Spectra

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. researchgate.netrsc.org

This process typically involves an initial geometry optimization of the molecule to find its lowest energy conformation. researchgate.net Subsequently, a frequency calculation is performed, which computes the second derivatives of the energy with respect to the atomic positions. The results yield a set of vibrational modes, each with a specific frequency and intensity, which can be used to generate a theoretical spectrum. youtube.comacs.org Key vibrational modes for this compound would include the C=O stretch of the aldehyde, C-H stretches and bends, and vibrations associated with the cyclobutane ring. Comparing the simulated spectrum to the experimental one aids in the assignment of absorption bands to specific molecular motions. nih.gov

Applications in Advanced Organic Synthesis and Mechanistic Understanding

Role as a Key Building Block in Complex Molecule Synthesis

The unique structural features of 2-(3,3-Dimethylcyclobutyl)acetaldehyde, combining a strained carbocyclic ring with a reactive aldehyde functional group, position it as a versatile intermediate in organic synthesis. The cyclobutane (B1203170) moiety offers a rigid, three-dimensional scaffold, while the aldehyde allows for a wide array of subsequent chemical transformations.

Precursor to Cyclobutane Amino Acids and their Analogues

Cyclobutane amino acids (CBAAs) are a class of non-natural amino acids that are used to create conformationally constrained peptidomimetics, which are molecules that mimic peptides. researchgate.netchemistryviews.org These constrained analogues are valuable in drug discovery as they can lead to peptides with enhanced stability, receptor affinity, and specific secondary structures. researchgate.net The synthesis of CBAAs often involves methodologies like [2+2] cycloadditions to construct the four-membered ring. acs.org

While direct synthesis of amino acids from this compound is not extensively documented in the reviewed literature, its structure represents a viable starting point for such analogues. The aldehyde group can be converted into an amino group through methods like reductive amination, and the carboxylic acid moiety can be introduced via oxidation or other synthetic routes. The 3,3-dimethyl substitution pattern on the cyclobutane ring would provide a rigid scaffold, influencing the peptide's final conformation. For instance, the synthesis of d,l-cis-2,2-dimethyl-3-aminoethyl-cyclobutane acetic acid, a structurally related compound, highlights the interest in gem-dimethyl substituted cyclobutane systems for creating amino acid derivatives with potential therapeutic activity. researchgate.net

Intermediate in the Synthesis of Pyrethroid Derivatives and Related Compounds

Pyrethroids are a major class of synthetic insecticides whose structures are derived from the naturally occurring pyrethrins. mdpi.comencyclopedia.pub The core of most commercial pyrethroids is a cyclopropane (B1198618) carboxylic acid (chrysanthemic acid) esterified with an alcohol moiety. nih.govarkat-usa.org A thorough review of the literature on pyrethroid synthesis does not indicate that this compound or other cyclobutane derivatives serve as common intermediates. The synthetic pathways predominantly focus on building the characteristic gem-dimethylcyclopropane ring of the acid portion. nih.gov Therefore, a role for this compound in this specific application is not supported by available chemical literature.

Utilization in Stereoselective Synthesis of Advanced Chemical Intermediates

The stereochemical complexity of polysubstituted cyclobutanes makes their controlled synthesis a significant challenge and an area of active research. calstate.edu The aldehyde functional group in this compound is a key handle for stereoselective transformations, such as aldol (B89426) additions, Michael additions, and Wittig reactions, to build more complex and stereochemically rich molecules. The rigid and puckered nature of the 3,3-dimethylcyclobutane ring can exert significant steric influence on the transition states of these reactions, potentially leading to high levels of diastereoselectivity. By controlling the approach of incoming reagents to the aldehyde, it is possible to generate advanced chemical intermediates with defined stereochemistry, which are valuable in the total synthesis of natural products and pharmaceuticals.

Contribution to Fundamental Mechanistic Understanding of Cyclobutane Chemistry

Beyond its synthetic utility, the structure of this compound provides a valuable platform for studying the fundamental principles governing the chemistry of four-membered rings.

Probing Ring Strain, Puckering, and Reactivity in Four-Membered Carbocycles

Cyclobutane rings are characterized by significant ring strain, which arises from angle strain (C-C-C bond angles deviating from the ideal 109.5°) and torsional strain (eclipsing interactions of hydrogen atoms). To alleviate this strain, cyclobutane adopts a non-planar, puckered conformation. The introduction of substituents, such as the gem-dimethyl group in this compound, has a profound impact on these properties.

This phenomenon, often termed the "gem-dimethyl effect," has been studied computationally. Theoretical calculations indicate that the presence of a gem-dimethyl group can significantly reduce the conventional strain energy of the cyclobutane ring. nih.govnih.gov This stabilization is attributed to the widening of the internal C-C-C bond angle at the substituted carbon, which in turn reduces angle strain throughout the ring system.

| Compound | Calculated Strain Energy Reduction (relative to Cyclobutane) |

|---|---|

| Cyclobutane | Baseline |

| 1,1-Dimethylcyclobutane | > 8 kcal/mol less strained nih.gov |

This reduction in strain and the steric bulk of the methyl groups also influence the ring's puckering dynamics, favoring certain conformations and affecting the energy barrier for ring inversion. The acetaldehyde (B116499) side chain acts as a reactive probe, allowing chemists to study how these structural and energetic modifications translate into observable differences in chemical reactivity.

Establishing Structure-Reactivity Relationships within Cyclobutyl Systems

The relationship between a molecule's structure and its reactivity is a cornerstone of organic chemistry. The this compound molecule is an excellent case study for this principle. The reactivity of the aldehyde group is directly influenced by the attached cyclobutyl ring in several ways:

Steric Hindrance : The gem-dimethyl groups and the puckered ring create a specific steric environment around the acetaldehyde moiety. This can hinder the approach of bulky reagents, leading to different reaction rates or selectivities compared to a less substituted or acyclic aldehyde. A study on the reactivity of 3,3-dimethylbutanal, an acyclic analogue, showed that the bulky t-butyl group (structurally similar to the 3,3-dimethylcyclobutyl group) significantly decreases the rate of reaction with atmospheric oxidants due to steric hindrance and the nature of the available C-H bonds. copernicus.org

Electronic Effects : While primarily steric, the alkyl framework of the cyclobutyl ring acts as a weak electron-donating group, which can subtly modulate the electrophilicity of the aldehyde's carbonyl carbon.

Conformational Control : The rigid conformation imposed by the gem-dimethyl groups can affect the orientation of the acetaldehyde side chain. This pre-organization can enhance the rates of certain intramolecular reactions or influence the stereochemical outcome of intermolecular reactions by favoring specific transition state geometries.

By studying the outcomes of various reactions performed on this compound and comparing them to other substituted cyclobutanes and acyclic analogues, chemists can establish clear and predictive structure-reactivity relationships that are crucial for designing and executing complex synthetic strategies.

Significance in Atmospheric Chemistry Modeling (drawing insights from related pinonaldehyde studies)

While direct atmospheric studies of this compound are scarce, its structural characteristics—a saturated cyclobutyl ring with an acetaldehyde moiety—allow for valuable insights to be drawn from more extensively studied analogous compounds, such as pinonaldehyde. Pinonaldehyde, a major oxidation product of α-pinene, serves as a crucial proxy for understanding the potential atmospheric fate and impact of similar aldehydes. The atmospheric significance of these compounds lies in their role as intermediates in the complex cascade of reactions that lead to the formation of secondary organic aerosols (SOA), which have profound effects on air quality and climate.

Formation as an Oxidation Product of Monoterpenes

Monoterpenes (C10H16) are a significant class of biogenic volatile organic compounds (BVOCs) emitted into the atmosphere by vegetation. gatech.edu Their degradation by atmospheric oxidants, including the hydroxyl radical (OH), ozone (O3), and the nitrate radical (NO3), leads to a wide array of oxygenated products. researchgate.netcopernicus.org Aldehydes like this compound are characteristic first-generation products of these oxidation reactions.

The formation process typically involves the attack of an oxidant on the double bond(s) within a parent monoterpene. For instance, the reaction of α-pinene with ozone or OH radicals is a well-documented pathway that produces pinonaldehyde. witpress.com Ozonolysis proceeds through the formation of a primary ozonide, which then decomposes into a Criegee intermediate and a carbonyl compound. Subsequent reactions of the Criegee intermediate lead to the formation of stable aldehyde products. OH-initiated oxidation proceeds via the formation of peroxy radicals (RO2), which can then react further to yield aldehydes. gatech.educopernicus.org

Given its structure, this compound is plausibly formed from the oxidation of a corresponding, less common monoterpene or another volatile organic compound containing a 3,3-dimethylcyclobutylidene ethyl group. The specific precursor and its emission rates would determine the atmospheric concentration and relevance of this aldehyde.

Table 1: Major Oxidants and Their Role in Monoterpene Degradation

| Oxidant | Typical Conditions | Primary Role | Reference |

|---|---|---|---|

| Hydroxyl Radical (OH) | Daytime | Initiates oxidation of a wide range of VOCs, leading to peroxy radical formation. gatech.edu | gatech.edu |

| Ozone (O3) | Day and Night | Reacts with unsaturated VOCs, breaking double bonds and forming carbonyls and Criegee intermediates. witpress.com | witpress.com |

Contribution to Secondary Organic Aerosol (SOA) Formation Mechanisms

First-generation oxidation products like aldehydes are pivotal in the formation and growth of Secondary Organic Aerosols (SOA). SOA is formed when low-volatility products of VOC oxidation condense from the gas phase to form new particles or add mass to existing ones. nih.gov The ability of a compound to contribute to SOA is largely dependent on its vapor pressure; compounds with lower volatility are more likely to partition into the aerosol phase.

The oxidation of pinonaldehyde has been shown to produce a significant amount of SOA, demonstrating that even relatively volatile first-generation products can contribute to aerosol mass through further "aging" reactions in the atmosphere. copernicus.orgresearchgate.net These multi-generational oxidation reactions, typically initiated by OH radicals, add more oxygen-containing functional groups to the molecule, which further reduces its volatility. researchgate.net

The chemical pathway and the resulting SOA yield are highly dependent on ambient conditions, particularly the concentration of nitrogen oxides (NOx). copernicus.org

Low-NOx Conditions: In pristine or remote environments with low NOx levels, peroxy radicals (RO2) primarily react with the hydroperoxyl radical (HO2) or other RO2 radicals. These pathways can lead to the formation of highly oxygenated organic molecules (HOMs) through autoxidation, which are extremely low-volatility compounds and efficient SOA precursors. copernicus.org

Studies on pinonaldehyde have confirmed that its oxidation under both low- and high-NOx conditions results in significant SOA formation, although the specific yields and chemical composition of the aerosol differ. copernicus.orgresearchgate.net By analogy, this compound is expected to follow similar pathways. Its aldehyde group can be oxidized to a carboxylic acid, increasing its polarity and decreasing its volatility. Furthermore, it can participate in particle-phase reactions, such as accretion or polymerization, which contribute to the growth and aging of SOA. The photochemical oxidation of pinonaldehyde and similar terpene oxidation products is therefore considered a potentially significant source of additional SOA in biogenically influenced regions. copernicus.org

Table 2: SOA Yields from the Oxidation of Various Monoterpenes

| Monoterpene | Oxidant | SOA Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| α-Pinene | O3/OH | 41% | Laboratory Flowtube | copernicus.org |

| β-Pinene | O3/OH | 17% | Laboratory Flowtube | copernicus.org |

| d-Limonene | OH | ~10 - 65% | Chamber Study | copernicus.org |

| Camphene | OH | up to 64% | High NOx Chamber Study | copernicus.org |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 2-(3,3-Dimethylcyclobutyl)acetaldehyde

The pursuit of green and sustainable chemical manufacturing is a paramount goal for the 21st century. For this compound, this translates to developing synthetic methods that are not only efficient but also environmentally benign.

Current industrial syntheses of aldehydes often rely on petrochemical feedstocks and can generate significant waste. Future methodologies will likely pivot towards renewable starting materials and catalytic processes. One promising avenue is the application of biocatalysis, where enzymes or whole-cell systems could be engineered to produce the target aldehyde from bio-based precursors. Another approach is the use of chemocatalysis, employing earth-abundant metal catalysts to minimize environmental impact.

Potential Sustainable Synthetic Strategies:

| Synthetic Approach | Catalyst/Reagent | Potential Advantages |

| Biocatalytic Oxidation | Engineered Alcohol Dehydrogenase | High selectivity, mild reaction conditions, renewable. |

| Aerobic Oxidation | Copper/TEMPO catalyst system | Utilizes air as the oxidant, reducing chemical waste. |

| Photocatalytic C-H Activation | Iridium-based photosensitizer | Direct functionalization of hydrocarbons, atom economy. |

| Hydroformylation of Vinylcyclobutane | Rhodium/phosphine catalyst | Direct introduction of the aldehyde group in one step. |

These strategies represent a shift away from traditional, often harsh, synthetic methods towards more elegant and sustainable solutions. The development of such routes for this compound would not only be a scientific achievement but also a step towards a greener chemical industry.

Exploration of New Reactivity Modes and Selective Chemical Transformations

The aldehyde functional group is a versatile handle for a wide array of chemical transformations. The presence of the sterically hindered 3,3-dimethylcyclobutyl moiety in this compound is expected to impart unique reactivity and selectivity.

Future research will likely focus on leveraging this steric bulk to control the stereochemical outcome of reactions at the aldehyde. For instance, in aldol (B89426) or Wittig reactions, the cyclobutyl group could direct the approach of incoming reagents, leading to the formation of specific diastereomers. Furthermore, the strained four-membered ring itself could participate in novel ring-opening or rearrangement reactions under thermal, photochemical, or catalytic conditions, providing access to a diverse range of new molecular scaffolds.

Prospective Selective Transformations:

Asymmetric Aldol Additions: Utilizing chiral catalysts to create new stereocenters with high control.

Organocatalytic Aminations: Direct introduction of nitrogen-containing functional groups.

Photoredox-Mediated Reactions: Accessing novel radical-based transformations.

Ring-Expansion Metathesis: Expanding the cyclobutane (B1203170) ring to larger carbocycles.

Advanced Computational Studies for Predictive Chemistry and Reaction Design

The synergy between computational chemistry and experimental work is a powerful driver of modern chemical research. For this compound, computational modeling can provide invaluable insights into its structure, properties, and reactivity, thereby guiding experimental design.

Density Functional Theory (DFT) calculations can be employed to predict the conformational preferences of the molecule, the energies of its frontier molecular orbitals, and the transition state energies for various reactions. This information can help in understanding its reactivity and in designing catalysts that favor specific reaction pathways. Molecular dynamics (MD) simulations can be used to study its behavior in different solvent environments and its interactions with biological macromolecules, which is crucial for potential applications in medicinal chemistry or materials science.

Computational Chemistry Applications:

| Computational Method | Information Gained | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reaction energetics | Prediction of reactivity, catalyst design. |

| Molecular Dynamics (MD) | Conformational dynamics, solvent effects | Understanding of physical properties and interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions | Design of biocatalysts for synthesis. |

Integration of Multidisciplinary Approaches in Structural, Mechanistic, and Synthetic Research

The complexity of modern chemical challenges often necessitates a multidisciplinary approach. The study of this compound would greatly benefit from the integration of expertise from various fields.

A combination of synthetic organic chemistry, physical organic chemistry, and analytical chemistry will be essential for a comprehensive understanding of this molecule. For example, advanced spectroscopic techniques, such as 2D NMR and X-ray crystallography, can be used to unambiguously determine the structure of reaction products. Kinetic studies, aided by in-situ monitoring techniques like ReactIR, can elucidate reaction mechanisms. The collaboration with chemical engineers will be crucial for scaling up promising synthetic routes from the lab to industrial production.

This integrated approach ensures that the knowledge generated is not only fundamentally sound but also practically applicable, paving the way for the potential use of this compound and its derivatives in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.